N-butylbicyclo[2.2.1]heptan-2-amine
Description
Structure
3D Structure
Properties
Molecular Formula |
C11H21N |
|---|---|
Molecular Weight |
167.29 g/mol |
IUPAC Name |
N-butylbicyclo[2.2.1]heptan-2-amine |
InChI |
InChI=1S/C11H21N/c1-2-3-6-12-11-8-9-4-5-10(11)7-9/h9-12H,2-8H2,1H3 |
InChI Key |
JYALEGGFRISDRJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCNC1CC2CCC1C2 |
Origin of Product |
United States |
Synthetic Methodologies for N Butylbicyclo 2.2.1 Heptan 2 Amine and Its Analogs
Direct Synthesis Routes to Bicyclo[2.2.1]heptan-2-amine Core
Two principal strategies dominate the synthesis of the bicyclo[2.2.1]heptan-2-amine core: the borane-tetrahydrofuran (B86392) mediated amination of norbornene and the catalytic hydrogenation of bicyclo[2.2.1]heptan-2-one.
A widely utilized method for the synthesis of bicyclo[2.2.1]heptan-2-amine involves a two-step process commencing with norbornene and employing borane-tetrahydrofuran (BH₃·THF). This approach is noted for its high yield.
Borane-Tetrahydrofuran Mediated Amination of Norbornene
Detailed Reaction Mechanisms and Kinetic Considerations
The reaction initiates with the hydroboration of norbornene using BH₃·THF, which proceeds to form a norbornyl borane (B79455) intermediate. This step is conducted in an anhydrous tetrahydrofuran (B95107) (THF) medium under a nitrogen atmosphere, with temperature control being crucial to prevent side reactions. The subsequent step is an oxidative amination where the borane intermediate reacts with aqueous ammonia (B1221849) and sodium hypochlorite (B82951). This transforms the carbon-boron bond into a carbon-nitrogen bond, yielding the desired amine.
Optimization of Reaction Parameters and Yield Enhancement Strategies
Optimizing reaction parameters is key to maximizing the yield of bicyclo[2.2.1]heptan-2-amine. Under optimized conditions, this method can achieve a yield as high as 90.2%.
Key parameters for optimization include:
Temperature Control: The initial hydroboration is exothermic and should be maintained at low temperatures (0–5°C) to minimize side reactions. The subsequent amination step is typically performed at around 20°C.
Reagent Concentration: The concentration of aqueous ammonia is a critical factor for ensuring efficient nucleophilic attack.
Addition Rate: A slow and controlled addition of sodium hypochlorite is necessary to prevent thermal runaway.
| Parameter | Details | Reference |
|---|---|---|
| Starting Material | Norbornene | |
| Borane Source | BH₃·THF (1.7–2.3 mol/L in THF) | |
| Temperature Control | Step 1: 0–5°C; Step 2: 20°C | |
| Reaction Time | 8 hours (Step 2) | |
| Workup | Acidification (HCl), extraction (CH₂Cl₂), basification (NaOH) | |
| Yield | 90.2% |
Scalability Assessments for Industrial and Large-Scale Preparation
The borane-THF method has demonstrated good scalability, making it suitable for industrial production. A 10 L batch process has been successfully implemented, highlighting its potential for large-scale preparation. Key considerations for scaling up include efficient solvent recovery through distillation to reduce production costs. The scalability of related azabicyclo[2.2.1]heptane syntheses has also been reported, further supporting the industrial viability of this general synthetic strategy. researchgate.net
An alternative route to bicyclo[2.2.1]heptan-2-amine is the reductive amination of bicyclo[2.2.1]heptan-2-one, also known as norcamphor (B56629). This method involves the reduction of the ketone in the presence of an amine source.
Catalytic Hydrogenation of Bicyclo[2.2.1]heptan-2-one Precursors
Heterogeneous and Homogeneous Catalysis Approaches
Both heterogeneous and homogeneous catalysts can be employed for the reductive amination of bicyclo[2.2.1]heptan-2-one.
Heterogeneous Catalysis: A common heterogeneous catalyst is palladium on carbon (Pd/C), used under a hydrogen atmosphere. wpmucdn.com This method, however, often results in lower yields (65–72%) compared to the borane-mediated amination and requires careful control of pressure. Other heterogeneous catalysts, such as those based on ruthenium, have also been investigated for the reductive amination of aldehydes and ketones. mdpi.com The choice of support material for the catalyst can significantly influence the selectivity of the reaction. mdpi.com
Homogeneous Catalysis: Homogeneous catalysts, including iridium and rhodium complexes, have been utilized for direct reductive amination. mdpi.comthieme-connect.de These catalysts can offer high selectivity. For instance, Cp*Ir complexes with a 2-picolinamide moiety have shown effectiveness in the direct reductive amination of ketones to primary amines. organic-chemistry.org The development of chiral phosphine (B1218219) ligands for homogeneous catalysts has also enabled enantioselective reductive aminations with high yields and enantiomeric excess. thieme-connect.de
| Catalytic Approach | Catalyst Example | Advantages | Disadvantages | Reference |
|---|---|---|---|---|
| Heterogeneous | Palladium on Carbon (Pd/C) | Ease of separation from the reaction mixture. | Lower yields, requires pressure control. | |
| Homogeneous | Cp*Ir complexes | High selectivity, potential for enantioselectivity. | More challenging to separate from the product. | organic-chemistry.org |
Stereoselectivity Control in Reduction Processes
The reduction of bicyclic ketones, such as norcamphor (bicyclo[2.2.1]heptan-2-one), is a critical step in the synthesis of bicyclo[2.2.1]heptan-2-amine derivatives and is often highly stereoselective. cerritos.edu The stereochemical outcome of these reductions is primarily governed by steric hindrance, which dictates the direction of hydride attack on the carbonyl group.
In the reduction of norcamphor and its derivatives, the approach of the reducing agent can occur from two faces: the exo face (the side with the one-carbon bridge) or the endo face (the side with the two-carbon bridge). cerritos.edu Attack from the exo face leads to the formation of an endo-alcohol, while endo attack results in an exo-alcohol. Due to the steric bulk of the bicyclic system, one diastereomeric alcohol is typically formed in significant excess. cerritos.edu
For instance, in the reduction of camphor, a substituted bicyclo[2.2.1]heptane, the methyl groups on the one-carbon bridge sterically hinder the approach of the hydride from the exo side. cerritos.edu Consequently, the hydride preferentially attacks from the less hindered endo side, yielding the exo-alcohol, isoborneol, as the major product. cerritos.eduwpmucdn.com Conversely, in the reduction of norcamphor, the absence of these bulky methyl groups on the bridge allows for preferential attack from the exo face, leading to the endo-alcohol as the major product. cerritos.edu
Various reducing agents are employed to achieve this transformation, with sodium borohydride (B1222165) (NaBH₄) being a common choice due to its convenience and selectivity for reducing aldehydes and ketones. cerritos.eduwpmucdn.com The reaction is typically carried out in an alcoholic solvent like methanol. cerritos.edu The diastereomeric ratio of the resulting alcohols can be influenced by the choice of reducing agent and reaction conditions. For example, the use of cerium(III) chloride in conjunction with sodium borohydride (Luche reduction) can alter the stereoselectivity of the reduction of certain steroidal ketones. nih.gov
The stereochemistry of the resulting alcohol is a crucial determinant for the subsequent steps in the synthesis of N-butylbicyclo[2.2.1]heptan-2-amine and its analogs, as it dictates the final stereoconfiguration of the amine.
Functionalization and Derivatization Strategies for the Amine Moiety
Once the bicyclo[2.2.1]heptane amine is obtained, the amine moiety serves as a versatile handle for a wide range of functionalization and derivatization reactions. These modifications are crucial for exploring the structure-activity relationships of these compounds in various applications.
N-Alkylation and N-Acylation Reactions
N-alkylation and N-acylation are fundamental transformations for modifying the primary or secondary amine of the bicyclo[2.2.1]heptane scaffold.
N-Alkylation typically involves the reaction of the amine with an alkyl halide in the presence of a base to neutralize the resulting hydrohalic acid. For instance, N-substituted bicyclo[2.2.1]heptan-2-amines can be prepared by reacting a bicyclo[2.2.1]heptan-2-amine derivative with an alkyl halide in a solvent like ethanol (B145695) with triethylamine (B128534) as the base. The resulting product can then be purified and converted to a more stable salt form, such as a hydrochloride or fumarate (B1241708) salt.
N-Acylation involves the reaction of the amine with an acylating agent, such as an acyl chloride or anhydride, to form an amide. This reaction is often used to introduce a variety of substituents onto the nitrogen atom. For example, N-acetyl derivatives can be synthesized by reacting the amine with acetyl chloride.
Formation of Imine and Thiourea (B124793) Derivatives
The primary amine of bicyclo[2.2.1]heptan-2-amine can be readily converted into imine and thiourea derivatives, which are valuable intermediates and possess diverse biological activities.
Imine derivatives are typically formed by the condensation reaction of the primary amine with an aldehyde or ketone. This reaction is often reversible and may require the removal of water to drive the equilibrium towards the imine product. For instance, imines can be formed by reacting an amine with paraformaldehyde in the presence of a drying agent like 4Å molecular sieves. brookes.ac.uk These imines can be subsequently reduced to afford the corresponding secondary amines. rsc.org
Thiourea derivatives are synthesized by reacting the bicyclo[2.2.1]heptane amine with an isothiocyanate. nih.govpwr.edu.pl This reaction is generally straightforward and proceeds under mild conditions, often in a solvent like diethyl ether or dimethylformamide (DMF). nih.govmdpi.com The choice of solvent can be important, especially for starting materials with poor solubility. mdpi.com A variety of thioureas can be prepared by using different substituted isothiocyanates, allowing for the introduction of diverse functionalities. nih.govresearchgate.net
The following table summarizes the synthesis of some thiourea derivatives from camphor-derived diamines:
| Starting Amine | Isothiocyanate | Product | Yield (%) |
| Diamine 11 | 1-Isothiocyanato-3,5-bis(trifluoromethyl)benzene | Thiourea 48 | 96 |
| Amine 10 | 1-Adamantyl isothiocyanate | Thiourea 49 | 85 |
| Amine 11 | tert-Butyl isothiocyanate | Thiourea 50 | 78 |
| Source: nih.gov |
Synthesis of Constrained Amine Analogs
The rigid bicyclo[2.2.1]heptane skeleton provides a unique platform for the synthesis of conformationally constrained amine analogs. These analogs are of significant interest in medicinal chemistry as they can help to define the bioactive conformation of a molecule when interacting with a biological target.
An efficient procedure for obtaining ether-protected bicyclo[2.2.1]heptane amines involves a multi-step synthesis starting from an optically active keto-alcohol norbornane (B1196662) compound. researchgate.net This process can involve selective protection of hydroxyl groups, conversion to mesylates, substitution with azide (B81097), and subsequent reduction to the desired amine. researchgate.net The use of protecting groups like trityl can facilitate the isolation of specific stereoisomers through selective crystallization. researchgate.net
The synthesis of constrained nucleoside analogs based on the bicyclo[2.2.1]heptane skeleton has also been reported. nih.gov In these syntheses, an amine group is first introduced onto the bicyclic framework, which is then used to construct a purine (B94841) or pyrimidine (B1678525) base. nih.gov
Integration of Bicyclo[2.2.1]heptane Amines into Heterocyclic Systems
The amine functionality of bicyclo[2.2.1]heptan-2-amine can be utilized to construct various heterocyclic systems, further expanding the chemical diversity of this scaffold.
Substituted N,N'-dimethylimidazolidines can be synthesized from bicyclo[2.2.1]heptane amines through a condensation reaction with a suitable aldehyde in the presence of N,N'-dimethylethylenediamine. unipv.it This reaction typically proceeds in a solvent like diethyl ether with a drying agent such as magnesium sulfate. unipv.it The aldehyde component can be varied to introduce different substituents onto the imidazolidine (B613845) ring. This method provides a straightforward route to incorporate the bicyclo[2.2.1]heptane motif into a five-membered heterocyclic ring system.
Application in Building Pyrimidine and Purine Constrained Nucleosides
The bicyclo[2.2.1]heptane skeleton serves as a crucial sugar moiety mimic in the synthesis of constrained nucleoside analogs, offering a rigid framework that locks the molecule in a specific conformation. This is particularly relevant for the synthesis of pyrimidine and purine nucleosides, which are of interest for their potential antiviral and anticancer activities. nih.gov
An efficient procedure for obtaining ether-protected bicyclo[2.2.1]heptane amines has been developed as a key step in the synthesis of these constrained nucleosides. researchgate.net This multi-step process, starting from an optically active keto-alcohol norbornane compound, allows for the construction of the heterocyclic bases of pyrimidine and purine. researchgate.net For instance, thymine (B56734) and uracil (B121893) analogs can be synthesized by building the pyrimidine ring directly onto a bicyclo[2.2.1]heptane amine. nih.gov Similarly, 6-substituted adenine (B156593) nucleoside analogs are prepared through the alkylation of a 6-chloropurine (B14466) intermediate with the bicyclic amine. nih.gov
The use of protecting groups, such as trityl, has proven advantageous in this synthetic sequence, facilitating the isolation of pure 5-endo-compounds and other intermediates through crystallization. researchgate.net The resulting azide intermediates are also valuable for their application in click chemistry. researchgate.net X-ray crystallography has confirmed the exo-coupling of the thymine base to the bicyclic ring, resulting in an L-configuration for the nucleoside analogue. nih.gov These synthetic strategies have led to the creation of a library of compounds that have been evaluated for their biological activities. nih.gov
Stereoselective Synthesis and Chiral Induction
The biological activity of bicyclo[2.2.1]heptane derivatives is often highly dependent on their stereochemistry. Therefore, the development of stereoselective synthetic methods and effective chiral resolution techniques is of paramount importance.
Achieving enantiomeric and diastereomeric control in the synthesis of this compound and its analogs often involves the use of chiral starting materials or chiral catalysts. For example, the synthesis of optically active 3,4-disubstituted cyclopentanones, which can serve as precursors to cyclic amino acids, has been achieved from commercially available chiral 2-substituted succinic acid monoesters. google.com
Asymmetric synthesis has been successfully employed to produce enantiomerically pure compounds. An efficient asymmetric synthesis of 6-aminobicyclo[2.2.1]heptane-2-carboxylic acid, a conformationally constrained gamma-turn mimic, highlights the power of this approach. nih.gov Furthermore, the use of chiral auxiliaries bound to the substrate has been explored as a strategy to achieve stereocontrol in photochemical reactions, such as the anion radical [2+2] photocycloaddition for the synthesis of enantioenriched bicyclo[3.2.0]heptanes. researchgate.netnih.gov
When stereoselective synthesis is not feasible or does not provide sufficient enantiomeric purity, chiral resolution techniques are employed to separate the different isomers. High-performance liquid chromatography (HPLC) using chiral stationary phases, such as CHIRALPAK AD-H or OJ-H columns, is a common method for separating stereoisomers of bicyclo[2.2.1]heptan-2-amine derivatives. This technique allows for the isolation of specific isomers like the (1S,2R,4R)- and (1S,2S,4R)-isomers, which can then be structurally confirmed by NMR spectroscopy and high-resolution mass spectrometry.
Enzymatic resolution offers a powerful alternative for separating enantiomers. For instance, the kinetic resolution of racemic 5,6-epoxy-bicyclo[2.2.1]heptane-2-one has been achieved using genetically engineered Saccharomyces cerevisiae, yielding optically pure products. researchgate.net Similarly, mammalian pancreatic lipase (B570770) has been used to catalyze the transesterification of racemic endo-bicyclo[2.2.1]heptan-2-ol, enabling the separation of its enantiomers. justia.com Supercritical fluid chromatography (SFC) with a chiral stationary phase has also been effectively used for the separation of stereoisomers of related bicyclic compounds. google.com
| Technique | Application | Reference |
| Chiral HPLC | Separation of (1S,2R,4R)- and (1S,2S,4R)-isomers of bicyclo[2.2.1]heptan-2-amine derivatives. | |
| Enzymatic Resolution | Kinetic resolution of racemic 5,6-epoxy-bicyclo[2.2.1]heptane-2-one. researchgate.net | researchgate.net |
| Enzymatic Transesterification | Resolution of racemic endo-bicyclo[2.2.1]heptan-2-ol. justia.com | justia.com |
| Chiral SFC | Separation of stereoisomers of 5-isopropyl-6-nitrobicyclo[2.2.1]hept-2-ene. google.com | google.com |
Innovative Synthetic Methodologies and Catalyst Development
Recent advances in synthetic organic chemistry have introduced novel methodologies for the functionalization of the bicyclo[2.2.1]heptane scaffold, with a focus on photoredox catalysis and transition-metal-catalyzed C-H activation.
Visible-light photoredox catalysis has emerged as a powerful tool for organic synthesis, enabling the formation of challenging chemical bonds under mild conditions. kuleuven.be This approach has been applied to the functionalization of bicyclic systems. For example, the stereoselective synthesis of bicyclo[3.2.0]heptanes has been achieved through an anion radical [2+2] photocycloaddition of aryl bis-enone derivatives, mediated by a photocatalyst under visible light irradiation. researchgate.net This method allows for the construction of highly substituted bicyclic compounds. researchgate.net
Photoredox catalysis has also been utilized in the decarboxylative radical addition to produce 1,3-disubstituted cyclobutanes, which can be seen as related structures to the bicyclo[2.2.1]heptane system. rsc.org The development of polymer-tagged photocatalysts offers the advantage of catalyst recyclability, making these processes more sustainable. uni-regensburg.de
Iridium-catalyzed C-H borylation has become a significant method for the direct functionalization of unactivated C-H bonds, providing access to valuable alkyl boronic esters. nih.govchemrxiv.org While initial developments focused on primary and secondary C-H bonds, recent research has expanded the scope to include the more challenging tertiary C-H bonds. nih.govchemrxiv.org
Specifically, iridium complexes have been developed that catalyze the borylation of the bridgehead tertiary C-H bonds of bicyclo[1.1.1]pentanes and bicyclo[2.1.1]hexanes. nih.govchemrxiv.org This reaction demonstrates high selectivity for the bridgehead position and is compatible with a wide range of functional groups. nih.govchemrxiv.org Although the less strained bicyclo[2.2.1]heptane (norbornane) was reported to be unreactive under certain conditions, the continued development of more active iridium catalysts holds promise for the future functionalization of this scaffold. nih.govchemrxiv.org The mechanism of these reactions is believed to proceed through an Ir(III)-Ir(V) catalytic cycle. illinois.edu
| Catalyst System | Transformation | Substrate Scope | Reference |
| Eosin Y / LiBr | Anion radical [2+2] photocycloaddition | Aryl bis-enone derivatives | researchgate.netnih.gov |
| Iridium(III) complexes | C-H borylation of tertiary C-H bonds | Bicyclo[1.1.1]pentanes, Bicyclo[2.1.1]hexanes | nih.govchemrxiv.org |
Decarboxylative Halogenation as a Potential Functionalization Pathway
The conversion of carboxylic acids into organic halides via decarboxylative halogenation, or halodecarboxylation, is a fundamental transformation in organic synthesis. acs.orgnih.gov This method involves the cleavage of a C-C bond and the introduction of a halogen, providing a valuable entry point to functionalized molecules that can serve as precursors to amines like this compound. acs.org The process is conceptually advantageous as it utilizes readily available carboxylic acids. nih.gov
Recent advancements have focused on developing milder and more general protocols, often employing photocatalysis or transition metal catalysis. organic-chemistry.orgrsc.org For instance, iron-catalyzed decarboxylative halogenation under visible light has been shown to be effective for a wide array of aliphatic carboxylic acids. rsc.org Similarly, a unified approach using photoredox catalysis can achieve the decarboxylative chlorination, bromination, iodination, and even fluorination of (hetero)aryl carboxylic acids by leveraging an aryl radical intermediate that can undergo either atom transfer or copper-mediated coupling. organic-chemistry.orgprinceton.edu
However, the application of these methods to the bicyclo[2.2.1]heptane system is not always straightforward. The rigid, strained nature of the norbornane framework can influence reactivity. Research has shown that while many primary, secondary, and tertiary acids undergo decarboxylative halogenation effectively, certain bridgehead carboxylic acids can be challenging substrates. For example, in studies using xenon difluoride for fluorodecarboxylation, norbornyl-2-carboxylic acid was reported to fail in producing the desired 2-fluoronorbornane, highlighting the unique reactivity of this bicyclic system.
Despite these challenges, decarboxylative halogenation remains a significant potential pathway. The generation of a bridgehead radical from a corresponding carboxylic acid has been demonstrated in related systems, such as in the synthesis of 1-substituted-7-azabicyclo[2.2.1]heptane derivatives. This indicates that with the appropriate choice of reagents and conditions, halodecarboxylation could be a viable strategy for producing halo-bicyclo[2.2.1]heptanes, which are key intermediates for subsequent amination reactions to yield the target compounds.
| Method | Catalyst/Reagent | Halogen Source | Key Features | Applicability to Bicyclo[2.2.1]heptane |
| Hunsdiecker Reaction | Silver(I) carboxylate | Bromine | Stoichiometric silver use, classic method. | Potentially applicable, but often requires harsh conditions. |
| Cristol-Firth Modification | HgO, Br₂ | Bromine | Milder alternative to the classic Hunsdiecker reaction. | Applicable, subject to substrate-specific optimization. |
| Photoredox Catalysis | Ir or Ru photocatalyst | N-halosuccinimide | Mild conditions, broad substrate scope for aryl acids. princeton.edu | Potentially applicable; reactivity of bicyclic alkyl acids needs specific investigation. |
| Iron-Catalyzed Halogenation | Iron salts (e.g., FeCl₃) | CCl₄, CBr₄, CHI₃ | Uses inexpensive iron catalyst, visible light irradiation. rsc.org | High potential for aliphatic acids, including bicyclic systems. |
| Fluorodecarboxylation | Xenon difluoride (XeF₂) | XeF₂ | Strong oxidizing agent for fluorination. | Challenging; norbornyl-2-carboxylic acid reported to be an unsuccessful substrate. |
Development of Novel Catalytic Systems for Bicyclo[2.2.1]heptane Transformations
The direct functionalization of the bicyclo[2.2.1]heptane core through C-H bond activation is a primary goal of modern synthetic chemistry. This approach offers an atom-economical route to complex molecules by avoiding the need for pre-functionalized starting materials. Significant progress has been made using transition metal catalysts, particularly those based on palladium and rhodium.
Palladium/Norbornene Cooperative Catalysis
A powerful strategy for the functionalization of aromatic compounds that uniquely involves the bicyclo[2.2.1]heptene (norbornene) scaffold is the palladium/norbornene cooperative catalysis, often referred to as the Catellani reaction. nih.govkeytosustainability.com In this process, norbornene acts as a transient directing group, enabling the simultaneous functionalization at both the ipso and ortho positions of an aryl halide. nih.gov The catalytic cycle typically involves a sequence of oxidative addition of the aryl halide to a Pd(0) center, carbopalladation of norbornene, C-H activation at the ortho position to form a palladacycle, and subsequent reactions with electrophiles and nucleophiles. bohrium.com
This methodology has been extended beyond simple hydrocarbons to achieve diverse transformations, including the vicinal di-carbo-functionalization of indoles, showcasing the versatility of the palladium/norbornene system. nih.gov While the primary application involves norbornene as a reagent, the principles of palladacycle formation and C-H activation are directly relevant to the functionalization of the saturated bicyclo[2.2.1]heptane skeleton itself.
Rhodium-Catalyzed C-H Activation
Rhodium catalysts, particularly Rh(III) complexes, have emerged as exceptionally effective for a wide range of C-H activation reactions. rsc.orgnih.gov These catalysts exhibit high reactivity and selectivity under relatively mild conditions, tolerating a broad array of functional groups. mdpi.com This has enabled the direct formation of C-C and C-heteroatom bonds, providing efficient pathways to complex heterocyclic and polycyclic structures. rsc.org
The application of rhodium catalysis to the desymmetrization of diazabicycles demonstrates its potential for transforming bicyclic systems with high precision, leading to functionalized cyclopentenes. researchgate.net Theoretical and mechanistic studies have provided deep insights into the reaction pathways, often involving a concerted metalation-deprotonation (CMD) step for C-H bond cleavage. nih.gov Given the ability of rhodium catalysts to activate even unactivated sp³ C-H bonds, this approach holds significant promise for the direct, selective functionalization of the bicyclo[2.2.1]heptane framework, paving the way for novel synthetic routes to its derivatives.
Iridium-Catalyzed Borylation
A frontier in C-H activation is the selective functionalization of tertiary C-H bonds. Recent breakthroughs have shown that iridium catalysts can achieve the highly selective borylation of bridgehead tertiary C-H bonds in strained systems like bicyclo[1.1.1]pentanes. nih.govchemrxiv.org This reaction provides direct access to versatile boronic ester intermediates that can be converted into a wide range of functional groups. While studies indicated that the less strained bicyclo[2.2.1]heptane (norbornane) was unreactive under the specific conditions developed for bicyclo[1.1.1]pentanes, this work opens a new avenue for catalytic strategies targeting the typically unreactive bridgehead positions of bicycloalkanes. nih.govchemrxiv.org
| Catalytic System | Catalyst Example | Transformation | Substrate Type | Key Features |
| Palladium/Norbornene | Pd(OAc)₂ | ortho- and ipso-functionalization | Aryl Halides | Norbornene acts as a transient mediator. nih.gov |
| Rhodium(III) Catalysis | [CpRhCl₂]₂ | C-H Activation / Annulation | Arenes with directing groups | High efficiency and functional group tolerance. mdpi.com |
| Rhodium(III) Catalysis | CpRh(MeCN)₃₂ | Desymmetrization | Diazabicycles | Facile synthesis of functionalized cyclopentenes. researchgate.net |
| Iridium Catalysis | [Ir(cod)OMe]₂ / dtbpy | C-H Borylation | Bicyclo[1.1.1]pentanes | Selective borylation of bridgehead tertiary C-H bonds. nih.gov |
Reaction Mechanisms and Mechanistic Investigations of N Butylbicyclo 2.2.1 Heptan 2 Amine Transformations
Elucidation of Amination Reaction Mechanisms
The synthesis of bicyclo[2.2.1]heptan-2-amine derivatives can be achieved through various amination strategies, with reductive amination being a prominent method. This typically involves the reaction of a bicyclic ketone, such as norcamphor (B56629) (bicyclo[2.2.1]heptan-2-one), with an amine in the presence of a reducing agent. youtube.com
One common approach is the reductive amination of norcamphor with n-butylamine. The reaction proceeds through the initial formation of an imine intermediate, which is then reduced to the final amine product. youtube.com The choice of reducing agent is critical; sodium cyanoborohydride is often employed due to its selectivity in reducing the iminium ion over the ketone starting material.
Alternatively, catalytic hydrogenation of the corresponding nitrile or enzymatic resolution of a racemic amine mixture can be employed to produce enantiomerically pure bicyclo[2.2.1]heptan-2-amine derivatives. Another synthetic route involves the hydroboration of norbornene followed by amination. In this method, norbornene reacts with a borane (B79455) reagent like BH₃·THF, and the resulting organoborane intermediate is then treated with an aminating agent such as aqueous ammonia (B1221849) and sodium hypochlorite (B82951).
A base-mediated intramolecular decarboxylative method has also been developed for the synthesis of alkylamines from alkanoyloxycarbamates. acs.orgacs.org This reaction proceeds through a proposed mechanism involving deprotonation by a base, followed by an intramolecular SN2 reaction where the nitrogen acts as a nucleophile, leading to a concerted rearrangement similar to a Hofmann rearrangement. acs.org Control experiments have suggested that this process does not involve radical or carbonium ion intermediates. acs.org
Understanding Stereochemical Outcomes in Derivative Formation
The stereochemistry of the bicyclo[2.2.1]heptane system significantly influences the outcome of reactions to form its derivatives. The rigid, bridged structure restricts conformational flexibility, leading to high stereoselectivity.
In the formation of derivatives from 2-azabicyclo[2.2.1]heptan-3-one, the amide nitrogen atom has been shown to be responsible for the retention of stereochemistry in products. researchgate.netrsc.org This directing effect is observed in reactions such as those under Mitsunobu conditions or when treated with diethylaminosulfur trifluoride. rsc.org
The inherent ring strain and steric hindrance of the norbornane (B1196662) framework dictate the approach of reagents. For instance, in the reduction of norcamphor, the hydride reagent preferentially attacks from the less hindered exo face, leading to the formation of the endo-alcohol. Subsequent substitution reactions to introduce the amine group will also be influenced by this inherent steric bias.
The formation of ureas from bicyclo[2.2.1]heptan-2-amine and its derivatives with reagents like 1,1'-carbonyldiimidazole (B1668759) (CDI) has been studied. nih.gov The reaction proceeds through an intermediate carboxamide. The basicity of the amine added in the second step plays a crucial role in the formation of unsymmetrical ureas. nih.gov
Exploration of Radical and Ionic Pathways in Functionalization Reactions
Functionalization of the N-butylbicyclo[2.2.1]heptan-2-amine scaffold can proceed through both radical and ionic mechanisms, depending on the reaction conditions and reagents employed.
Ionic pathways are common in many of the transformations. For example, the aforementioned base-mediated intramolecular decarboxylative synthesis of alkylamines is proposed to occur via a carbon anion migration mechanism. acs.org Trapping experiments with TEMPO, a radical scavenger, indicated that the reaction does not proceed through a free radical mechanism under the optimized conditions. acs.org
Conversely, radical-mediated reactions offer alternative routes for functionalization. The free radical catalyzed addition of alkyl alkanoates to unsaturated bicyclo[2.2.1]heptenes can be used to introduce carboxylic acid functionalities. google.com This type of reaction is typically initiated by a radical initiator like di-t-butyl peroxide. google.com The development of iridium-catalyzed borylation of C-H bonds provides another avenue for functionalization, which can proceed through a radical mechanism. escholarship.org
Influence of Catalyst Structure on Reaction Selectivity and Rate
The structure of the catalyst plays a pivotal role in determining the selectivity and rate of reactions involving bicyclo[2.2.1]heptane systems.
In catalytic hydride transfer reactions, the presence of amine functional groups on the catalyst can significantly alter the product selectivity and reaction rate. rsc.orgnih.gov These amine groups can stabilize hydride intermediates through hydrogen bonding, which can, in some cases, lower the yield of the desired product by shutting down the hydride transfer to the substrate. rsc.orgnih.gov The number and rigidity of these amine groups on the catalyst structure are key factors. For instance, a catalyst with two appended amine groups showed some loss of selectivity compared to one with a single amine. rsc.orgnih.gov
In oxidation reactions of norbornene derivatives, the nature of the solvent and the type of catalyst are crucial. ppor.az The use of wolfram-containing catalysts has been shown to be effective. The solvent can influence the reaction by participating in the solvation of the catalyst and complex formation with reaction components, thereby changing the rate and selectivity of oxygen insertion into the double bond. ppor.az
The development of iridium catalysts for the borylation of C-H bonds has shown that the ligand structure is critical. escholarship.org For example, catalysts formed from 2-aminophenanthrolines and iridium exhibit rapid activation and can catalyze the borylation of alkyl C-H bonds at milder temperatures. escholarship.org
Computational Approaches to Mechanistic Pathway Determination
Computational methods, particularly Density Functional Theory (DFT), are increasingly being used to elucidate the mechanistic pathways of reactions involving bicyclic compounds. These studies provide valuable insights into transition state geometries, reaction energies, and the influence of substituents on reactivity.
DFT calculations have been employed to study the stereochemical outcomes of reactions. For example, in the study of 2-azabicyclo[2.2.1]heptan-3-one derivatives, computational analysis can help rationalize the role of the nitrogen atom in directing the stereochemistry of the products. researchgate.net
Computational studies have also been used to investigate the mechanism of iridium-catalyzed borylation of bicycloalkanes, providing a deeper understanding of the catalytic cycle. escholarship.org Furthermore, DFT and Natural Bond Orbital (NBO) analysis have been used to study the effects of polar substituents on the NMR chemical shifts in rigid polycyclic alkanes, which can be correlated with their reactivity. researchgate.net
Interactive Data Table: Reaction Parameters for Bicyclic Amine Synthesis
Structural Characterization and Stereochemical Analysis
Advanced Spectroscopic Methods for Structural Elucidation
Spectroscopic techniques are indispensable for probing the molecular architecture of N-butylbicyclo[2.2.1]heptan-2-amine. Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the connectivity and stereochemistry, while Mass Spectrometry (MS) confirms the molecular weight and elemental composition.
NMR spectroscopy is a powerful tool for characterizing this compound, offering insights into its complex proton and carbon environments. The rigid bicyclo[2.2.1]heptane (also known as norbornane) skeleton enforces specific spatial relationships between atoms, which are reflected in the NMR spectrum.
In ¹H NMR, the chemical shifts and coupling constants are highly dependent on the stereochemistry, particularly the exo or endo orientation of the N-butylamino group at the C2 position. thieme-connect.de Protons on the bicyclic frame typically appear in the range of δ 0.8–2.6 ppm. The bridgehead protons (at C1 and C4) and the methylene (B1212753) bridge proton (at C7) often show distinct signals. The protons of the N-butyl group would present as a series of multiplets, with the methylene group attached to the nitrogen (N-CH₂) appearing further downfield due to the deshielding effect of the nitrogen atom.
¹³C NMR spectroscopy complements the proton data, with the strained bicyclic core carbons resonating at characteristic chemical shifts. nih.gov The presence of the amine group influences the chemical shift of the attached carbon (C2) and adjacent carbons. Techniques such as Distortionless Enhancement by Polarization Transfer (DEPT) and two-dimensional NMR (e.g., COSY, HSQC) are employed to unambiguously assign all proton and carbon signals and to confirm the connectivity and relative stereochemistry. researchgate.net
Table 1: Representative ¹H and ¹³C NMR Chemical Shift Data for N-Substituted Bicyclo[2.2.1]heptan-2-amine Derivatives Note: This table presents typical chemical shift ranges based on data for analogous compounds. Exact values for this compound may vary.
| Assignment | ¹H NMR (δ ppm) | ¹³C NMR (δ ppm) |
| Bicyclic Core Protons | 0.8 - 2.6 | 22.0 - 48.0 |
| C1, C4 (Bridgehead) | ~2.3 - 2.6 | ~47.0 |
| C2-H (exo/endo) | ~2.5 - 3.0 | ~55.0 - 65.0 |
| N-H | ~1.5 - 2.5 (broad) | N/A |
| N-CH₂- (Butyl) | ~2.4 - 2.7 | ~45.0 - 50.0 |
| -CH₂-CH₂-CH₃ (Butyl) | ~1.2 - 1.6 | ~20.0 - 32.0 |
| -CH₃ (Butyl) | ~0.9 | ~14.0 |
Data synthesized from related structures. nih.govorganicchemistrydata.org
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of this compound. Using techniques like electrospray ionization (ESI), the compound can be protonated to yield a prominent molecular ion peak [M+H]⁺. nih.gov For this compound (C₁₁H₂₁N), the expected exact mass is approximately 167.1674 g/mol .
High-resolution mass spectrometry (HRMS) can confirm the elemental formula with high accuracy. mdpi.com The fragmentation pattern in MS/MS analysis would likely involve the loss of the butyl group or cleavage within the bicyclic system, providing further structural confirmation.
Table 2: Expected Mass Spectrometry Data for this compound
| Ion | Formula | Expected m/z | Description |
| [M+H]⁺ | [C₁₁H₂₂N]⁺ | ~168.1752 | Molecular Ion (Protonated) |
| [M]⁺ | [C₁₁H₂₁N]⁺ | ~167.1674 | Molecular Ion |
| [M-C₄H₉]⁺ | [C₇H₁₂N]⁺ | ~110.0970 | Loss of butyl radical |
| Data based on molecular formula and common fragmentation patterns. nih.govneicon.ru |
Conformational Analysis of the Bicyclo[2.2.1]heptane Core and its N-Butyl Substitution
The bicyclo[2.2.1]heptane system is a rigid framework composed of two fused cyclohexane (B81311) rings in a boat conformation, locked by a methylene bridge. This inherent rigidity significantly restricts the conformational freedom of the molecule compared to acyclic or monocyclic amines. The primary conformational variables are the orientation of the N-butylamino substituent at the C2 position and the rotation around the C-N and C-C single bonds of the butyl chain.
The substituent at C2 can exist in two diastereomeric forms: exo or endo. ontosight.ai
Exo Isomer: The substituent points away from the six-membered ring and towards the C7 bridge.
Endo Isomer: The substituent is oriented towards the interior of the bicyclic system's "U" shape.
Generally, the exo position is sterically favored for substituents on the six-membered ring of the norbornane (B1196662) system to minimize non-bonded interactions with the hydrogens on the opposing side of the ring. The N-butyl group itself will adopt conformations that minimize steric hindrance, with rotation around the C-N bond being a key factor. Computational modeling can be used to map the potential energy surface and identify the most stable conformations of the N-butyl side chain relative to the rigid bicyclic core.
Determination of Absolute and Relative Stereochemistry of Isomers
This compound possesses multiple stereogenic centers, typically at carbons C1, C2, and C4, leading to the possibility of several stereoisomers.
Relative Stereochemistry: The distinction between endo and exo isomers is a matter of relative stereochemistry. This is primarily determined using NMR spectroscopy. The coupling constants between the proton at C2 and the adjacent bridgehead protons (at C1 and C4) differ significantly between the exo and endo isomers. Nuclear Overhauser Effect (NOESY) experiments can also provide definitive proof by showing through-space correlations between the C2 substituent and specific protons on the bicyclic frame. mdpi.com
Absolute Stereochemistry: Determining the absolute configuration (R/S assignment) of each chiral center for a single enantiomer requires specialized techniques. qmul.ac.uk Chiral chromatography, particularly chiral HPLC, can be used to separate the enantiomers. To assign the absolute configuration, methods such as Mosher's amide analysis can be employed. This involves reacting the amine with a chiral derivatizing agent, like Mosher's acid chloride, and analyzing the ¹H NMR shifts of the resulting diastereomeric amides. acs.org Vibrational circular dichroism (VCD) spectroscopy and comparison with theoretical calculations provide another powerful, non-destructive method for assigning absolute configuration. acs.org
X-ray Crystallography Studies of Bicyclo[2.2.1]heptane Derivatives
While a specific crystal structure for this compound may not be publicly available, the structures of numerous related bicyclo[2.2.1]heptane derivatives have been determined by single-crystal X-ray diffraction. researchgate.netnih.gov These studies provide a clear and precise picture of the molecular geometry, bond lengths, bond angles, and intermolecular interactions in the solid state.
Table 3: Representative Crystallographic Data for a Bicyclo[2.2.1]heptane Amine Derivative Salt Data from a related structure, (1S,4S)-2,5-diazoniabicyclo[2.2.1]heptane dibromide, to illustrate typical geometric parameters.
| Parameter | Value |
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| C1-C2 Bond Length | ~1.54 Å |
| C1-C7 Bond Length | ~1.55 Å |
| C1-C2-C3 Bond Angle | ~102° |
| C1-C7-C4 Bond Angle | ~94° |
| N-H···Br Hydrogen Bond | ~3.2 - 3.4 Å |
Data sourced from the crystallographic information for (1S,4S)-2,5-diazoniabicyclo[2.2.1]heptane dibromide. nih.goviucr.org
Computational and Theoretical Investigations
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For N-butylbicyclo[2.2.1]heptan-2-amine, these methods can elucidate the distribution of electrons, predict sites of reactivity, and calculate various molecular properties.
The electronic structure of N-alkyl-bicyclo[2.2.1]heptan-2-amines is significantly influenced by the nitrogen atom's lone pair of electrons and the steric and electronic effects of the bicyclic cage and the N-butyl group. High-throughput machine learning models, trained on quantum mechanical calculations for large datasets of cyclic molecules, have demonstrated the ability to predict key electronic properties with high accuracy. These properties include the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which are crucial for predicting a molecule's reactivity and kinetic stability.
The basicity of the amine, a critical factor in its chemical behavior and physiological interactions, can be predicted through pKa calculations. Computational models, often employing Density Functional Theory (DFT) with a solvation model, can provide reliable pKa estimates. For bicyclic amines, the pKa is influenced by the hybridization and steric accessibility of the nitrogen lone pair.
Table 1: Predicted Electronic Properties of a Representative Bicyclic Amine
| Property | Predicted Value | Significance |
|---|---|---|
| HOMO Energy | -8.5 eV | Relates to the ability to donate electrons (nucleophilicity) |
| LUMO Energy | 2.1 eV | Relates to the ability to accept electrons (electrophilicity) |
| HOMO-LUMO Gap | 10.6 eV | Indicator of chemical reactivity and stability |
Note: The values in this table are illustrative and based on general predictions for similar bicyclic amines. Specific calculations for this compound would be required for precise values.
Density Functional Theory (DFT) Studies on Reaction Mechanisms and Transition States
Density Functional Theory (DFT) is a powerful computational method for investigating the mechanisms of chemical reactions, allowing for the characterization of transition states and the calculation of activation energies. For this compound, DFT can be employed to study a variety of reactions, such as N-alkylation, oxidation, and cycloadditions involving the bicyclic framework.
For instance, DFT studies on the epoxidation of the parent norbornene have provided detailed insights into the stereoselectivity of reactions involving the bicyclo[2.2.1]heptane scaffold. These studies have shown that the geometry and thermodynamic parameters of transition states can be computed to understand the preference for exo or endo attack of a reagent. dnu.dp.ua Similar investigations into reactions of this compound could predict the stereochemical outcomes and elucidate the role of the N-butyl group in influencing reactivity.
A DFT study on the reaction of a related bicyclo[2.2.1]hept-5-ene-endo-2-ylmethylamine with nitrophenyl glycidyl (B131873) ethers demonstrated the utility of quantum-chemical calculations in explaining experimentally observed regioselectivity and reactivity differences. researchgate.net The calculated activation barriers and Gibbs free energies for competing reaction pathways confirmed the abnormal course of aminolysis. researchgate.net Such studies on this compound could provide a deeper understanding of its reaction mechanisms.
Table 2: Illustrative DFT-Calculated Parameters for a Hypothetical Reaction
| Parameter | Description | Illustrative Value |
|---|---|---|
| Activation Energy (Ea) | The energy barrier that must be overcome for a reaction to occur. | 15 - 25 kcal/mol |
| Transition State Geometry | The molecular structure at the highest point on the reaction coordinate. | Characterized by specific bond lengths and angles. |
Note: The values in this table are hypothetical and would need to be calculated for a specific reaction of this compound.
Molecular Dynamics and Docking Simulations for Ligand-Target Interactions
Molecular dynamics (MD) simulations and molecular docking are indispensable tools in drug discovery for studying how a ligand, such as this compound, interacts with a biological target, typically a protein receptor.
Derivatives of bicyclo[2.2.1]heptan-2-amine have been identified as potent antagonists for the CXCR2 and NMDA receptors, which are implicated in cancer metastasis and neurodegenerative disorders, respectively. Molecular docking studies have been instrumental in understanding the binding modes of these compounds. For example, in the case of CXCR2 antagonists, docking simulations have proposed the preponderant configuration of the bicyclo[2.2.1]heptane-containing ligand, providing crucial guidelines for further development.
MD simulations can complement docking studies by providing a dynamic picture of the ligand-receptor complex over time. These simulations can reveal the stability of the binding pose, the role of solvent molecules, and the conformational changes in both the ligand and the protein upon binding. For this compound, MD simulations could be used to explore its interaction with the binding pockets of various receptors, helping to rationalize its biological activity and guide the design of more potent and selective analogs.
Table 3: Key Parameters in Molecular Docking and MD Simulations
| Parameter | Description | Relevance |
|---|---|---|
| Binding Affinity (Docking Score) | An estimation of the binding strength between the ligand and the receptor. | Predicts the potency of the compound. |
| Binding Pose | The predicted orientation and conformation of the ligand within the receptor's binding site. | Identifies key interactions (e.g., hydrogen bonds, hydrophobic contacts). |
| Root-Mean-Square Deviation (RMSD) | A measure of the average distance between the atoms of superimposed molecules. | Assesses the stability of the ligand's position during an MD simulation. |
Prediction of Conformational Energy Landscapes and Stereochemical Preferences
The rigid bicyclo[2.2.1]heptane scaffold significantly restricts the conformational freedom of this compound. However, the N-butyl group and the amine substituent can still adopt different orientations, leading to various conformers with different energies. Computational methods can be used to map the conformational energy landscape and predict the most stable conformations.
A key stereochemical feature of 2-substituted bicyclo[2.2.1]heptane systems is the existence of exo and endo isomers. The amine group in this compound can be in either the exo or endo position. Computational studies on related norbornane (B1196662) derivatives have shown that the exo isomer is generally more stable due to reduced steric hindrance.
Furthermore, the rotation around the C-N and C-C single bonds of the N-butyl group gives rise to a complex potential energy surface. Conformational analysis can identify the low-energy conformers and the energy barriers between them. This information is crucial for understanding the molecule's shape, which in turn influences its packing in the solid state and its binding to receptors.
Table 4: Relative Energies of Exo and Endo Isomers of a 2-Substituted Norbornane
| Isomer | Relative Energy (kcal/mol) | Population at 298 K (%) |
|---|---|---|
| Exo | 0.0 | ~95% |
Note: These are representative values for a generic 2-substituted norbornane. The exact energy difference for this compound would depend on the computational method and the specific stereoisomer.
Theoretical Determination of Bond Dissociation Energies in Bicyclic Systems
Bond dissociation energy (BDE) is the energy required to break a specific bond homolytically. Theoretical calculations provide a powerful means to determine BDEs, which are fundamental for understanding chemical reactivity, radical stability, and thermal decomposition pathways.
For the bicyclo[2.2.1]heptane system, the BDEs of the C-H bonds are of particular interest due to the strained nature of the bicyclic framework. High-level G3 theory calculations have been used to predict the bridgehead C-H bond dissociation enthalpy of bicyclo[2.2.1]heptane to be in good accord with experimental values. nih.gov
In this compound, several bonds are of interest, including the C-H bonds on the bicyclic framework, the C-N bond, and the C-H bonds on the N-butyl group. Theoretical studies on a range of alkyl amines have shown that the α-C-H BDE is significantly lowered by the adjacent nitrogen atom due to the stabilization of the resulting radical. acs.orgcanada.ca
Table 5: Calculated Bond Dissociation Enthalpies (BDEs) for Relevant Bonds
| Bond | Molecule | BDE (kcal/mol) |
|---|---|---|
| Bridgehead C-H | Bicyclo[2.2.1]heptane | 105.7 ± 2.0 |
| α-C-H | Trimethylamine | 88.9 ± 2.4 |
| N-H | Secondary Amines | ~91 |
Note: The BDE values are taken from literature for the specified molecules and serve as a reference for the expected BDEs in this compound.
Structure Activity Relationship Sar Studies of N Butylbicyclo 2.2.1 Heptan 2 Amine Derivatives
Design Principles for Modulating Chemical and Biological Activities
The chemical and biological activities of N-butylbicyclo[2.2.1]heptan-2-amine derivatives are intricately linked to the specific substitution patterns on the bicyclic core and the nature of the amine functionalization. Strategic modifications at these positions can significantly influence the compound's potency, selectivity, and pharmacokinetic properties.
Impact of Substitution Patterns on the Bicyclo[2.2.1]heptane Core
The rigid bicyclo[2.2.1]heptane core serves as a foundational scaffold, and its substitution plays a critical role in dictating the molecule's interaction with biological targets. The stereochemistry of substituents on this framework is a key determinant of biological activity. The endo and exo faces of the bicyclic system offer distinct spatial arrangements for substituents, which can profoundly impact receptor binding. For instance, in the design of receptor ligands, the precise placement of functional groups on the core is essential for optimal interaction with the binding pocket.
Furthermore, the introduction of various substituents can modulate the lipophilicity and polarity of the molecule, thereby affecting its absorption, distribution, metabolism, and excretion (ADME) profile. The constrained conformation of the bicyclo[2.2.1]heptane scaffold can also enhance binding to biological targets by reducing the entropic penalty upon binding, which may lead to higher affinity.
Influence of Amine Functionalization on Molecular Properties
The amine group in this compound is a critical determinant of its molecular properties and biological activity. The nature of the N-substituent can influence the compound's basicity, polarity, and ability to form hydrogen bonds, all of which are crucial for receptor interaction.
N-alkylation, such as the butyl group in the parent compound, can modulate the compound's lipophilicity and steric bulk. The length and branching of the alkyl chain can be optimized to enhance binding affinity and selectivity for a specific target. For example, in a series of N-substituted 7-azabicyclo[2.2.1]heptanes, arylalkyl N-substituents were found to confer selectivity for the σ2 receptor subtype, highlighting the importance of the N-substituent in directing receptor selectivity. nih.gov
The amine functionality also provides a handle for further chemical modification, allowing for the introduction of a wide range of functional groups to probe the SAR of a particular target. These modifications can include the incorporation of amides, ureas, and other functionalities to fine-tune the electronic and steric properties of the molecule.
SAR in CXCR2 Antagonism, emphasizing structural requirements for selectivity and potency
The C-X-C chemokine receptor 2 (CXCR2) is a G-protein coupled receptor that plays a crucial role in inflammation and has been implicated in the progression of various cancers. The development of selective CXCR2 antagonists is therefore a promising therapeutic strategy. The bicyclo[2.2.1]heptane scaffold has been successfully incorporated into N,N′-diarylsquaramide derivatives to yield potent and selective CXCR2 antagonists. nih.gov
In a key study, the introduction of a bicyclo[2.2.1]heptane moiety into the N,N′-diarylsquaramide skeleton resulted in a compound with good CXCR2 antagonistic activity and selectivity over the closely related CXCR1 receptor. nih.govebi.ac.uk The bicyclo[2.2.1]heptane group was found to insert into a hydrophobic pocket of the receptor, contributing to the binding affinity. nih.gov
Molecular docking studies suggested that the (S)-enantiomer of the bicyclo[2.2.1]heptane-containing compound may exhibit a stronger binding mode than the (R)-enantiomer. This was attributed to the formation of additional hydrogen bonds with key residues in the binding pocket. nih.gov
The following table summarizes the in vitro CXCR1 and CXCR2 antagonistic activities of a selected bicyclo[2.2.1]heptane-containing N,N′-diarylsquaramide.
| Compound | CXCR1 IC50 (nM) | CXCR2 IC50 (nM) | Selectivity (CXCR1/CXCR2) |
|---|---|---|---|
| 2e | 2900 | 48 | 60.4 |
SAR in Soluble Epoxide Hydrolase (sEH) Inhibition, focusing on structural motifs for efficacy
Soluble epoxide hydrolase (sEH) is an enzyme involved in the metabolism of epoxyeicosatrienoic acids (EETs), which are signaling lipids with anti-inflammatory and vasodilatory properties. Inhibition of sEH is a potential therapeutic approach for hypertension, inflammation, and pain. nih.gov
The development of sEH inhibitors has often focused on urea-based scaffolds. The incorporation of bulky, lipophilic groups is a common strategy to enhance potency. The bicyclo[2.2.1]heptane moiety, with its rigid and lipophilic nature, serves as a suitable scaffold for sEH inhibitors. nih.gov
A series of 1,3-disubstituted ureas containing a bicyclo[2.2.1]heptyl group were synthesized and shown to be promising inhibitors of sEH. nih.gov The SAR of these compounds revealed that the nature of the substituent on the other side of the urea (B33335) functionality is critical for activity. For instance, derivatives with a 1-(aminomethyl)adamantane or a trans-4-[(4-aminocyclohexyl)oxy]benzoic acid moiety exhibited potent sEH inhibition. nih.gov
The following table presents the IC50 values for the inhibition of soluble epoxide hydrolase by selected bicyclo[2.2.1]heptane-containing ureas.
| Compound | sEH IC50 (nM) |
|---|---|
| 1-(Bicyclo[2.2.1]heptan-2-yl)-3-(adamantan-1-ylmethyl)urea | Data not publicly available |
| trans-4-({[({(1S,2R,4S)-Bicyclo[2.2.1]heptan-2-yl}amino)carbonyl]amino}methyl)cyclohexanecarboxylic acid | Data not publicly available |
SAR in Serotonin Receptor Ligand Design, particularly for 5-HT1A receptors
The serotonin 1A (5-HT1A) receptor is a G-protein coupled receptor that is a target for anxiolytic and antidepressant drugs. The design of selective 5-HT1A receptor ligands is an active area of research. The bicyclo[2.2.1]heptane scaffold has been explored as a rigid element in the design of novel 5-HT1A receptor ligands.
In a study focused on developing novel radiopharmaceuticals for imaging the 5-HT1A receptor, analogues of the known 5-HT1A ligand WAY-100635 were synthesized incorporating a bicyclo[2.2.1]heptane moiety. vu.nl These analogues demonstrated high affinity and good selectivity for the 5-HT1A receptor. The rigid bicyclic scaffold was introduced to improve metabolic stability and to investigate the spatial requirements of the receptor's binding pocket.
The lipophilicity of these ligands, a key parameter for brain penetration, was found to be in a suitable range for potential CNS applications. The study highlighted that the bicyclo[2.2.1]heptane scaffold is a viable component in the design of high-affinity 5-HT1A receptor ligands. vu.nl
The following table shows the binding affinity (Ki) and lipophilicity (log D7.4) of a fluoromethyl-bicyclo[2.2.1]heptane analogue of WAY-100635.
| Compound | 5-HT1A Ki (nM) | log D7.4 |
|---|---|---|
| Fluoromethyl-bicyclo[2.2.1]heptane analogue | Subnanomolar range | 2.70 |
Bicyclo[2.2.1]heptane Scaffolds as Rigid Linkers and Bioisosteres in Medicinal Chemistry
The bicyclo[2.2.1]heptane scaffold is widely utilized in medicinal chemistry as a rigid linker to connect different pharmacophoric elements of a drug molecule. Its conformational rigidity helps to pre-organize the molecule in a bioactive conformation, which can lead to increased potency and selectivity. This rigid framework allows for precise control over the spatial orientation of substituents, facilitating the optimization of interactions with the target protein. acs.org
Furthermore, the bicyclo[2.2.1]heptane moiety is often employed as a bioisostere for a phenyl ring. Bioisosteric replacement is a strategy used to modify the properties of a lead compound while maintaining its biological activity. Replacing a phenyl group with a bicyclo[2.2.1]heptane scaffold can improve a compound's metabolic stability and solubility, and can also lead to a more favorable ADME profile. researchgate.net This is because the saturated bicyclic system is less prone to oxidative metabolism compared to an aromatic ring. The three-dimensional nature of the bicyclo[2.2.1]heptane scaffold can also provide access to new chemical space and lead to improved interactions with the target protein.
Advanced Applications and Emerging Research Directions
N-butylbicyclo[2.2.1]heptan-2-amine Derivatives in Materials Science
The bicyclo[2.2.1]heptane skeleton is a recurring motif in materials science, prized for the rigidity and thermal stability it imparts to larger structures. Derivatives of this compound are finding utility in specialized polymers and photosensitive materials.
While this compound is not always explicitly named as a primary component, its structural class—aliphatic and bicyclic amines—plays several potential roles in photosensitive resin compositions. These compositions, which are cured or patterned using light, are essential in microelectronics for creating insulating films, passivation layers, and semiconductor device components. nih.govjustia.com
Amines can be incorporated into these formulations as co-initiators or synergists, particularly in systems that use Type II photoinitiators. google.comepo.org In such systems, the amine acts as a hydrogen donor to the photo-excited initiator, generating the free radicals necessary to start the polymerization of the resin. nih.govgoogle.com The bulky, bicyclic structure of an amine like this compound could offer advantages by reducing volatility and migration compared to smaller, linear amines, potentially leading to more stable and durable cured films. google.com Furthermore, amines can be functionalized and incorporated directly into the polymer backbone, such as in polyimide precursors, to tailor the material's mechanical and adhesive properties. justia.com For instance, a negative-type photosensitive resin composition might include a polyimide precursor (like a polyamic acid), a photoactive component, and other additives to enhance properties like adhesion to copper wiring. justia.com The incorporation of bicyclic amine moieties can be a strategy to improve the thermal and mechanical performance of the final cured material.
The this compound scaffold is a versatile building block for creating polymers and supramolecular structures with unique properties. Its rigid nature is a key feature, as incorporating such structures into a polymer backbone can significantly enhance the material's glass transition temperature and melting point.
One area of application is in the synthesis of novel polyamides and polyesters, where bicyclic monomers are used to create polymers with high thermal stability. rsc.org Research has also focused on creating urea (B33335) derivatives from bicyclo[2.2.1]heptan-2-amine. researchgate.net These ureas can serve as monomers for polyureas or as building blocks in supramolecular chemistry, where the urea group's ability to form strong hydrogen bonds can be harnessed to create self-assembling gels or other complex architectures.
A direct method for preparing N-substituted pyrazoles from primary amines, including bicyclo[2.2.1]heptan-2-amine, has been developed. nih.govacs.org This reaction provides a straightforward route to creating molecules where the rigid bicyclic unit is attached to a heterocyclic ring, a structure with potential applications in both materials and medicinal chemistry. nih.gov
Role in the Design of Novel Molecular Architectures and Scaffolds
The defined three-dimensional shape and conformational rigidity of the bicyclo[2.2.1]heptane amine skeleton make it an attractive scaffold for the design of new molecules, particularly in medicinal chemistry. This framework allows for the precise spatial arrangement of functional groups, which is critical for selective interaction with biological targets.
Research has shown that the bicyclo[2.2.1]heptane moiety is a valuable component in designing selective antagonists for chemokine receptors, such as CXCR2, which are implicated in cancer metastasis. rsc.orgnih.gov In one study, a series of N,N′-diarylsquaramides were synthesized incorporating a bicyclo[2.2.1]heptane group. The resulting compound demonstrated potent and selective antagonistic activity against the CXCR2 receptor, along with a good pharmacokinetic profile, highlighting the scaffold's utility in drug discovery. rsc.orgnih.gov
Similarly, derivatives of bicyclo[2.2.1]heptan-2-amine have been designed and synthesized as noncompetitive antagonists for the N-methyl-D-aspartate (NMDA) receptor. nih.gov These compounds target the phencyclidine (PCP) binding site within the receptor's ion channel. One such derivative showed moderate binding affinity and provided neuroprotection in preclinical tests, marking it as a promising lead for further development. nih.gov The rigid bicyclic structure is crucial for fitting into the specific binding pocket of the receptor.
The table below summarizes key research findings on the use of this scaffold in designing bioactive molecules.
| Compound Class | Biological Target | Key Findings | Reference(s) |
| N,N′-diarylsquaramides | CXCR2 Receptor | Incorporation of a bicyclo[2.2.1]heptane moiety led to a potent and selective antagonist with good in vitro stability and oral pharmacokinetic profiles. | rsc.orgnih.gov |
| N-substituted bicyclo-heptan-2-amines | NMDA Receptor (PCP site) | A synthesized derivative exhibited moderate binding affinity and in vivo neuroprotective activity. | nih.gov |
Future Prospects and Unexplored Research Avenues for this compound Chemistry
The research conducted to date on this compound and its analogs has paved the way for numerous future research directions. The demonstrated success of this scaffold in creating selective receptor antagonists suggests that a significant area for future work lies in the exploration of new derivatives for a wider range of biological targets. nih.govnih.gov The development of more efficient and scalable synthetic routes to these complex amines will also be crucial for advancing their application in pharmaceuticals. google.com
In materials science, the potential of incorporating this rigid, bulky amine into high-performance polymers remains largely untapped. Future studies could focus on synthesizing and characterizing new polymers, such as polyimides or polyureas, derived from this compound to explore their thermal, mechanical, and optical properties. Its use as an additive or co-initiator in photosensitive resins could be systematically investigated to understand how its unique structure influences curing speed, material stability, and final properties.
Furthermore, the use of the bicyclo[2.2.1]heptane amine scaffold in catalysis and supramolecular chemistry presents another promising, yet underexplored, frontier. The fixed stereochemistry could be exploited in the design of novel chiral ligands for asymmetric catalysis, while its potential for forming ordered structures through non-covalent interactions warrants further investigation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
